REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[C:8]1(/[CH:14]=[C:15](\[CH2:19][C:20]([OH:22])=[O:21])/[C:16]([OH:18])=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[C:8]1([CH:14]=[C:15]2[CH2:19][C:20](=[O:21])[O:22][C:16]2=[O:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.28 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)/C=C(/C(=O)O)\CC(=O)O
|
Name
|
|
Quantity
|
5.7 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour there is
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
after 3 hours the product begins
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to crystallize out
|
Type
|
CUSTOM
|
Details
|
The THF is removed under vacuum, 5.0 l of methyl tert-butyl ether
|
Type
|
ADDITION
|
Details
|
are added to the residue in order
|
Type
|
CUSTOM
|
Details
|
the crystallization
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
WASH
|
Details
|
It is washed with MTB ether
|
Type
|
CUSTOM
|
Details
|
dried with suction
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |